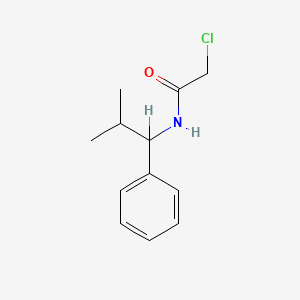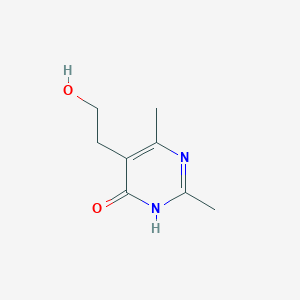
5-(2-hydroxyethyl)-2,6-dimethyl-1H-pyrimidin-4-one
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its classification based on its molecular structure .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, polarity, reactivity, and stability .Applications De Recherche Scientifique
Crystallography and Molecular Structure
Pyrimidine derivatives, including compounds structurally related to 5-(2-hydroxyethyl)-2,6-dimethyl-1H-pyrimidin-4-one, have been extensively studied for their crystalline forms, tautomerism, and molecular interactions. For instance, the study of cation tautomerism, twinning, and disorder in various forms of pyrimidinium salts revealed intricate details about molecular recognition processes that are pivotal for the targeted drug action of pharmaceuticals containing pyrimidine functionality. These processes are heavily dependent on hydrogen bonding, which is a critical factor in the molecular structure and reactivity of pyrimidine derivatives (Rajam et al., 2017).
Synthesis of Novel Compounds
The synthesis of new compounds using pyrimidine derivatives as intermediates or core structures is a significant area of research. For example, the creation of isoazolothiazolo thieno pyrimidines and their derivatives showcases the versatility of pyrimidine compounds in synthesizing novel heterocyclic compounds with potential biological activities. Such synthetic endeavors contribute to the development of new pharmaceuticals and materials with diverse applications (Abdel-fattah et al., 1998).
Biological Activities and Pharmaceutical Applications
The investigation of biological activities and potential pharmaceutical applications of pyrimidine derivatives is a crucial aspect of scientific research. Pyrimidine nuclei are integral components of nucleic acids and vitamins, and derivatives exhibit a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory effects. The synthesis of bis(2-(pyrimidin-2-yl)ethoxy)alkanes and their evaluation for antioxidant properties is an example of how modifications in the pyrimidine structure can lead to compounds with significant biological activities (Rani et al., 2012).
Mécanisme D'action
Target of Action
It is known that similar compounds often interact with enzymes or receptors in the body, altering their function and leading to various physiological effects .
Mode of Action
The compound likely interacts with its target(s) in a way that modifies their activity, leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that compounds of this nature often influence multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would be dependent on the specific targets and pathways that the compound influences .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with hydroxymethylpyrimidine kinase, an enzyme involved in thiamine metabolism . The interaction between 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one and hydroxymethylpyrimidine kinase is essential for the phosphorylation of hydroxymethylpyrimidine, a key step in the biosynthesis of thiamine. Additionally, this compound may interact with other enzymes involved in pyrimidine metabolism, affecting the overall metabolic flux and the levels of various metabolites.
Cellular Effects
The effects of 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one can affect the activity of protein kinase C, a key regulator of various cellular processes . By modulating protein kinase C activity, this compound can influence cell proliferation, differentiation, and apoptosis. Furthermore, 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one may also impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one involves several key interactions with biomolecules. This compound exerts its effects by binding to specific enzymes and proteins, leading to their inhibition or activation. For instance, 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one has been shown to inhibit the activity of certain enzymes involved in pyrimidine metabolism . This inhibition can result in the accumulation of intermediate metabolites, which may have downstream effects on cellular function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . The degradation products of 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one can also have biological activity, potentially influencing the observed effects in experimental settings. Long-term exposure to this compound in vitro or in vivo can lead to changes in cellular function, including alterations in cell proliferation, differentiation, and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biological effects . For example, high doses of 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one have been shown to induce cytotoxicity in certain cell types, leading to cell death and tissue damage. Additionally, threshold effects may be observed, where a specific dosage level is required to elicit a measurable biological response. Toxic or adverse effects at high doses can include disruptions in metabolic pathways, oxidative stress, and inflammation.
Metabolic Pathways
5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one is involved in several metabolic pathways, including thiamine metabolism and pyrimidine biosynthesis . This compound interacts with enzymes such as hydroxymethylpyrimidine kinase and thiamine-phosphate diphosphorylase, which are essential for the conversion of hydroxymethylpyrimidine to thiamine monophosphate and thiamine pyrophosphate. These interactions can affect the overall metabolic flux and the levels of key metabolites involved in energy production and cellular function. Additionally, 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one may influence other metabolic pathways by modulating the activity of enzymes and regulatory proteins.
Transport and Distribution
The transport and distribution of 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is internalized. Once inside the cell, 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one can be distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization and accumulation of this compound within specific cellular compartments can influence its biological activity and the observed effects on cellular function.
Subcellular Localization
The subcellular localization of 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one is critical for its activity and function . This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The subcellular localization of 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one is essential for its role in various cellular processes and biochemical reactions.
Propriétés
IUPAC Name |
5-(2-hydroxyethyl)-2,4-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-7(3-4-11)8(12)10-6(2)9-5/h11H,3-4H2,1-2H3,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJMOPQMBUDEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101001822 | |
| Record name | 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81172-05-6 | |
| Record name | NSC149866 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl benzo[b]thiophen-3-ylmethylphosphonate](/img/structure/B3057390.png)
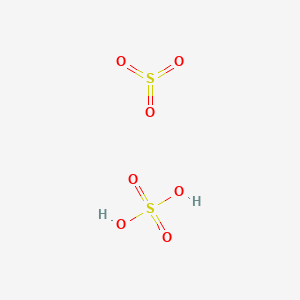
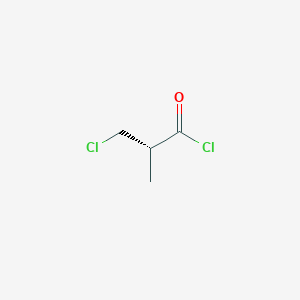
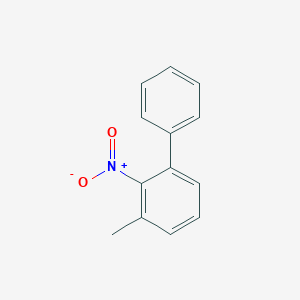



![[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate](/img/structure/B3057403.png)



![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B3057408.png)
